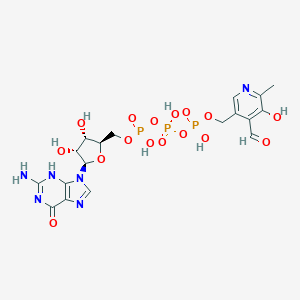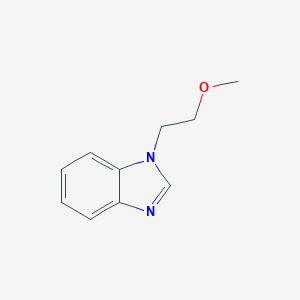
N-Methyl-N-(3-oxobutan-2-yl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(3-oxobutan-2-yl)nitrous amide, commonly known as MON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. MON is a nitrous oxide derivative that has been synthesized through a unique method, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of MON is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By inhibiting these channels, MON is thought to prevent the transmission of pain signals, which makes it an effective local anesthetic.
Biochemical and Physiological Effects:
MON has been found to have several biochemical and physiological effects. In animal studies, MON has been found to have anesthetic properties and has been shown to induce a state of unconsciousness in rats. MON has also been found to have neuroprotective properties and has been shown to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MON in lab experiments is its ease of synthesis. The synthesis method is simple and efficient, which makes it an attractive option for researchers. Additionally, MON has been found to have several potential applications in various fields, which makes it a versatile compound for research.
However, one of the main limitations of using MON in lab experiments is its potential toxicity. MON has been found to be toxic in high doses, which makes it important for researchers to use caution when handling the compound.
Direcciones Futuras
There are several future directions for the research on MON. One potential direction is the further study of its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Another potential direction is the development of new materials using MON as a building block. Additionally, further research could be done on the herbicidal properties of MON and its potential use in agriculture.
Conclusion:
In conclusion, N-Methyl-N-(3-oxobutan-2-yl)nitrous amide, or MON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The synthesis method of MON is simple and efficient, and its mechanism of action and physiological effects have been studied extensively. While there are advantages and limitations to using MON in lab experiments, there are several future directions for research on this versatile compound.
Métodos De Síntesis
The synthesis of MON involves the reaction of nitrous oxide with N-methyl-2-butanone in the presence of sodium methoxide. The reaction yields MON as a colorless liquid with a boiling point of 119-121°C. This method is considered to be a simple and efficient way of synthesizing MON.
Aplicaciones Científicas De Investigación
MON has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MON has been found to have anesthetic properties and has been used as a local anesthetic in dental procedures. MON has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, MON has been found to have herbicidal properties and has been used as a weed killer. MON has also been studied for its potential use as a growth regulator in plants.
In material science, MON has been found to have potential applications in the synthesis of new materials such as polymers and nanoparticles.
Propiedades
Número CAS |
118843-34-8 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
N-methyl-N-(3-oxobutan-2-yl)nitrous amide |
InChI |
InChI=1S/C5H10N2O2/c1-4(5(2)8)7(3)6-9/h4H,1-3H3 |
Clave InChI |
ACEYNPHTZWDGIH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)N(C)N=O |
SMILES canónico |
CC(C(=O)C)N(C)N=O |
Sinónimos |
2-Butanone, 3-(methylnitrosoamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



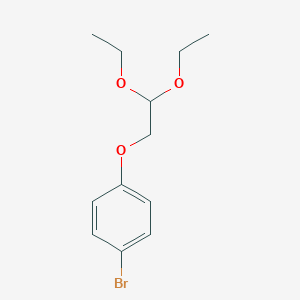

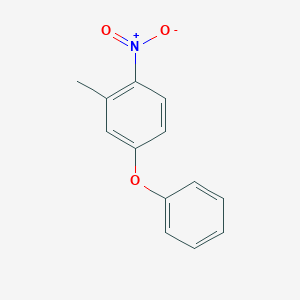

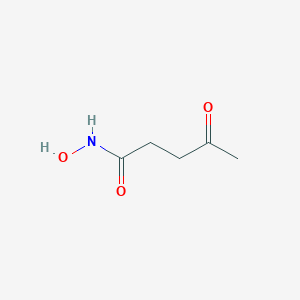


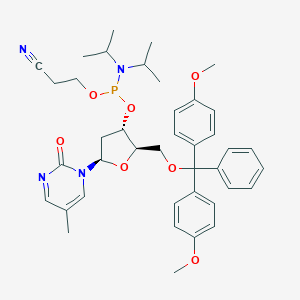
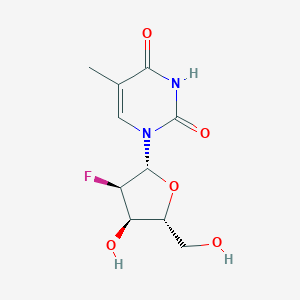
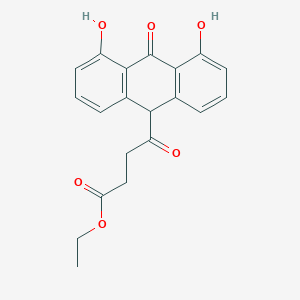
![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
